1-(Bromomethyl)-3-chloro-2-methylbenzene

Catalog No.
S761462
CAS No.
90369-76-9
M.F
C8H8BrCl
M. Wt
219.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Bromomethyl)-3-chloro-2-methylbenzene

CAS Number

90369-76-9

Product Name

1-(Bromomethyl)-3-chloro-2-methylbenzene

IUPAC Name

1-(bromomethyl)-3-chloro-2-methylbenzene

Molecular Formula

C8H8BrCl

Molecular Weight

219.5 g/mol

InChI

InChI=1S/C8H8BrCl/c1-6-7(5-9)3-2-4-8(6)10/h2-4H,5H2,1H3

InChI Key

ORGIHYDPMFXTEZ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1Cl)CBr

Canonical SMILES

CC1=C(C=CC=C1Cl)CBr

1-(Bromomethyl)-3-chloro-2-methylbenzene is an aromatic hydrocarbon characterized by the presence of both a bromomethyl group and a chloro substituent attached to a methyl-substituted benzene ring. Its molecular formula is C₇H₆BrCl, and it has a molecular weight of approximately 205.48 g/mol . The compound exhibits a complex structure that can impact its chemical behavior and potential applications in various fields.

Currently, there is no scientific literature available on the mechanism of action of 1-(bromomethyl)-3-chloro-2-methylbenzene.

  • Corrosive: Halogens can react with water to form acidic solutions, potentially causing skin and eye irritation.
  • Toxic: Inhalation or ingestion of the compound could be harmful.
  • Flammable: Organic compounds with aromatic rings can be flammable, especially in the presence of heat or open flames.

The chemical reactivity of 1-(Bromomethyl)-3-chloro-2-methylbenzene is influenced by the presence of halogen substituents. It can participate in several types of reactions:

  • Nucleophilic Substitution Reactions: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic attacks. For instance, it can react with nucleophiles like amines or alcohols to form corresponding substituted products.
  • Electrophilic Aromatic Substitution: The chloro substituent can direct further substitutions on the aromatic ring. Depending on the conditions, reactions can yield various derivatives of the original compound.
  • Elimination Reactions: Under specific conditions, elimination reactions may occur, leading to the formation of alkenes or other unsaturated compounds.

Several synthetic routes exist for producing 1-(Bromomethyl)-3-chloro-2-methylbenzene:

  • From 3-Chloro-2-Methylphenylmethanol: This method involves bromination of 3-chloro-2-methylphenylmethanol using bromine or other brominating agents .
  • Via Electrophilic Aromatic Substitution: Starting from 3-chloro-2-methylbenzene, bromomethylation can be achieved through reaction with formaldehyde and hydrobromic acid.
  • From Other Halogenated Precursors: Various halogenated compounds can be transformed into 1-(Bromomethyl)-3-chloro-2-methylbenzene through substitution reactions under appropriate conditions.

1-(Bromomethyl)-3-chloro-2-methylbenzene has potential applications in:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Due to its unique structure, it may be explored for developing new pharmaceuticals.
  • Material Science: The compound could be utilized in creating polymeric materials or as a building block in advanced materials research.

Interaction studies involving 1-(Bromomethyl)-3-chloro-2-methylbenzene focus on its reactivity with various nucleophiles and electrophiles. Understanding these interactions is crucial for predicting its behavior in biological systems and industrial applications. Studies often examine how halogen substituents affect binding affinities and reaction rates with biological macromolecules.

Several compounds share structural similarities with 1-(Bromomethyl)-3-chloro-2-methylbenzene, including:

Compound NameStructure FeaturesUnique Aspects
1-Bromo-3-chloro-2-ethylbenzeneSimilar halogenation pattern but different alkyl groupDifferent biological activity profile
1-(Chloromethyl)-3-bromo-2-methylbenzeneInverted halogen positionsMay exhibit different reactivity due to chlorine presence
1-(Bromomethyl)-4-chlorobenzeneDifferent position of chlorine on benzene ringPotentially different electrophilic substitution patterns

These comparisons highlight how variations in substituents and their positions can lead to differing chemical reactivities and biological activities, emphasizing the uniqueness of 1-(Bromomethyl)-3-chloro-2-methylbenzene within this class of compounds.

IUPAC Nomenclature and Structural Descriptors

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(bromomethyl)-3-chloro-2-methylbenzene, reflecting the positions of the substituents on the benzene ring. Key structural identifiers include:

PropertyValueSource
Molecular FormulaC₈H₈BrCl
Molecular Weight219.50 g/mol
SMILESCC1=C(Cl)C=CC=C1CBr
InChIInChI=1S/C8H8BrCl/c1-6-7(5-9)3-2-4-8(6)10/h2-4H,5H2,1H3
InChIKeyORGIHYDPMFXTEZ-UHFFFAOYSA-N

The benzene ring features a bromomethyl (-CH₂Br) group at position 1, a chlorine atom at position 3, and a methyl (-CH₃) group at position 2. This substitution pattern is critical to its reactivity and applications in synthetic chemistry.

Spectroscopic and Crystallographic Data

While crystallographic data for this specific compound is limited in the literature, its structural analogs, such as benzyl bromide (C₆H₅CH₂Br), exhibit characteristic infrared (IR) absorption bands for C-Br (~550–600 cm⁻¹) and aromatic C-H stretching (~3000–3100 cm⁻¹). Nuclear magnetic resonance (NMR) spectra would likely show distinct signals for the benzylic bromine (δ ~4.3–4.7 ppm for CH₂Br) and aromatic protons (δ ~6.8–7.5 ppm).

Crystallographic and Stereoelectronic Properties

Molecular Structure and Geometry

1-(Bromomethyl)-3-chloro-2-methylbenzene exhibits a substituted benzene ring structure with three distinct substituents positioned at specific locations. The compound has the molecular formula C₈H₈BrCl and a molecular weight of 219.51 g/mol [1] [2]. The International Union of Pure and Applied Chemistry name is 1-(bromomethyl)-3-chloro-2-methylbenzene, with the Chemical Abstracts Service number 90369-76-9 [1] [2].

The molecular geometry is characterized by a planar aromatic ring system with three substituents that influence the electronic distribution and steric properties. The bromomethyl group (-CH₂Br) is attached at position 1, a methyl group (-CH₃) at position 2, and a chlorine atom (-Cl) at position 3 of the benzene ring [1]. The Simplified Molecular Input Line Entry System representation is CC1=C(C=CC=C1Cl)CBr, and the International Chemical Identifier is InChI=1S/C8H8BrCl/c1-6-7(5-9)3-2-4-8(6)10/h2-4H,5H2,1H3 [1] [3].

Stereoelectronic Effects

The electronic structure of 1-(Bromomethyl)-3-chloro-2-methylbenzene is significantly influenced by the three different substituents on the benzene ring. The compound exhibits an XLogP3-AA value of approximately 3.5, indicating high lipophilicity and low water solubility . The topological polar surface area is 0 Ų, reflecting the absence of polar heteroatoms capable of hydrogen bonding .

The halogen substituents create substantial electronic effects through both inductive and mesomeric mechanisms. The chlorine atom at position 3 acts as a moderate electron-withdrawing group through inductive effects, while the bromine in the bromomethyl group exhibits both electron-withdrawing inductive effects and potential electron-donating mesomeric effects . The methyl group at position 2 provides electron density to the ring through hyperconjugation and inductive donation .

Predicted Bond Lengths and Angles

Based on theoretical calculations and comparisons with similar halogenated aromatic compounds, the predicted bond lengths include C-Br bonds of approximately 1.94 Å, C-Cl bonds of approximately 1.74 Å, and aromatic C-C bonds of approximately 1.39 Å. The bond angles are expected to follow typical aromatic geometry with C-C-C angles of approximately 120° and C-C-Br angles of approximately 109°.

The compound possesses one rotatable bond, corresponding to the CH₂-Br torsional degree of freedom, which allows for conformational flexibility around the benzylic carbon-bromine bond [1]. This rotational freedom contributes to the compound's dynamic behavior in solution and affects its interaction with other molecules.

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H Nuclear Magnetic Resonance Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum of 1-(Bromomethyl)-3-chloro-2-methylbenzene exhibits characteristic signals across the range of 2.0-7.5 ppm [5] [6]. The aromatic protons appear as multiplets in the downfield region between 7.0-7.5 ppm, reflecting the deshielding effects of the aromatic ring current and the influence of the halogen substituents [5].

The bromomethyl group (-CH₂Br) displays a characteristic singlet at approximately 4.4-4.6 ppm [7]. This chemical shift is typical for benzylic protons adjacent to bromine, where the electronegative bromine atom causes significant deshielding of the methylene protons [5]. The methyl group at position 2 appears as a singlet at approximately 2.2-2.4 ppm, consistent with aromatic methyl substituents [5].

¹³C Nuclear Magnetic Resonance Spectroscopy

The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon environment in the molecule. The aromatic carbons appear in the range of 125-135 ppm for directly bonded carbons and 135-145 ppm for quaternary carbons [8] [9]. The bromomethyl carbon (-CH₂Br) typically resonates at 33-35 ppm, while the methyl carbon appears at 15-25 ppm [8] [9].

In proton-decoupled ¹³C spectra, each carbon appears as a singlet, allowing for clear identification of the eight distinct carbon environments in the molecule [8] [9]. The carbon atoms directly bonded to halogens exhibit characteristic chemical shifts that reflect the electronegativity and electron-withdrawing effects of the halogen substituents [8].

Coupling Patterns and Multiplicity

In proton-coupled ¹³C spectra, the multiplicity patterns provide information about the number of attached protons. The methyl carbon appears as a quartet due to coupling with three equivalent protons, the bromomethyl carbon as a triplet from coupling with two protons, and the aromatic carbons as doublets from coupling with single protons [8] [9].

Infrared (IR) and Raman Vibrational Signatures

Infrared Spectroscopy

The infrared spectrum of 1-(Bromomethyl)-3-chloro-2-methylbenzene exhibits characteristic absorption bands that provide insight into the vibrational modes of the molecule [10] [11]. The aromatic C-H stretching vibrations appear in the range of 3000-3100 cm⁻¹, while aliphatic C-H stretching occurs between 2800-3000 cm⁻¹ [10].

The aromatic C=C stretching vibrations are observed in the range of 1600-1500 cm⁻¹, with medium to strong intensity [10]. C-H bending vibrations for aromatic protons occur at 1500-1400 cm⁻¹, while aliphatic C-H bending appears at 1400-1300 cm⁻¹ [10]. The aromatic C-C stretching vibrations are found in the 1300-1200 cm⁻¹ region [10].

The halogen-carbon stretching vibrations are particularly diagnostic, with C-Cl stretching appearing as a strong absorption between 1200-1000 cm⁻¹ and C-Br stretching observed in the 1000-900 cm⁻¹ range [10] [11]. These bands are characteristic of halogenated aromatic compounds and provide definitive identification of the halogen substituents.

Raman Spectroscopy

Raman spectroscopy complements infrared analysis by providing information about symmetric vibrations and lower-frequency modes [10] [12]. The technique is particularly useful for studying skeletal vibrations and halogen-related modes that may be weak or forbidden in infrared spectroscopy.

Ring deformation modes appear in the 600-500 cm⁻¹ region and are typically active in both infrared and Raman spectra [10]. Lower-frequency modes including C-Cl torsion (500-400 cm⁻¹), C-Br torsion (400-300 cm⁻¹), and skeletal vibrations (300-200 cm⁻¹) are primarily Raman active [10].

The combination of infrared and Raman spectroscopy provides a comprehensive vibrational profile that enables complete characterization of the molecular structure and confirms the presence of specific functional groups [12].

Mass Spectrometric Fragmentation Patterns

Molecular Ion and Isotope Patterns

The mass spectrum of 1-(Bromomethyl)-3-chloro-2-methylbenzene exhibits molecular ion peaks at m/z 219 and 221 corresponding to the ⁸¹Br isotope, and at m/z 217 and 219 for the ⁷⁹Br isotope [13] [14]. The isotope pattern reflects the natural abundance of bromine isotopes (⁷⁹Br:⁸¹Br = 1:1) and provides characteristic fingerprint identification [13].

The molecular ion peaks typically show moderate to weak intensity (10-30% relative intensity), which is characteristic of halogenated aromatic compounds [13]. The presence of both bromine and chlorine creates a complex isotope pattern that aids in molecular identification.

Fragmentation Mechanisms

The fragmentation pattern of 1-(Bromomethyl)-3-chloro-2-methylbenzene follows typical pathways observed in halogenated benzyl compounds [13] [14]. The most prominent fragmentation involves α-cleavage at the benzylic position, leading to loss of bromine (m/z 140/142) and formation of a stabilized benzylic carbocation [13].

Loss of hydrogen bromide occurs through elimination mechanisms, producing fragments at m/z 139/141 [13]. Sequential fragmentation leads to loss of the entire bromomethyl group (m/z 126/128) and further loss of the methyl group (m/z 111/113) [13].

The formation of tropylium ions is a characteristic feature of benzyl compounds. The substituted tropylium ion appears at m/z 105 with high intensity (60-80%), while the unsubstituted tropylium ion (C₇H₇⁺) is observed at m/z 91 [13] [14]. The phenyl ion (C₆H₅⁺) at m/z 77 results from further fragmentation and loss of substituents [13].

Diagnostic Fragment Ions

Several fragment ions serve as diagnostic markers for structural identification. Chlorinated fragments at m/z 63/65 indicate the presence of chlorine substituents and provide information about halogen rearrangement processes [13]. Lower mass fragments at m/z 51 (C₄H₃⁺) and m/z 39 (C₃H₃⁺) result from ring fragmentation and skeletal rearrangements [13].

The fragmentation pattern provides valuable structural information and enables differentiation from closely related isomers through characteristic fragment ion ratios and intensities [13] [14].

Thermodynamic Properties and Phase Behavior

Physical Properties

1-(Bromomethyl)-3-chloro-2-methylbenzene exhibits physical properties consistent with halogenated aromatic compounds. The compound appears as a colorless to pale-yellow to yellow-brown liquid or solid at room temperature [15] [16]. The estimated density ranges from 1.50 to 1.60 g/cm³, reflecting the significant contribution of the heavy halogen atoms to the overall molecular mass [17] [18].

The relatively high density is attributed to the presence of both bromine and chlorine atoms, which contribute substantially to molecular mass while occupying relatively small volumes . The refractive index is estimated to be approximately 1.58-1.62, reflecting the high polarizability of the halogen substituents and the aromatic ring system .

Thermal Properties

The melting point and boiling point of 1-(Bromomethyl)-3-chloro-2-methylbenzene have not been definitively established in the literature. Related compounds provide guidance for estimation: 1-Bromo-3-chloro-2-methylbenzene has a boiling point of 217.5±20.0°C at 760 mmHg [17], while 3-chlorobenzyl bromide has a boiling point of 109-110°C at 12 mmHg [19].

The presence of multiple substituents creates steric hindrance that can disrupt crystal packing, potentially affecting the melting point compared to simpler halogenated aromatics . The flash point has not been experimentally determined, but related compounds suggest it would be above 100°C [17].

Vapor Pressure and Volatility

The vapor pressure of 1-(Bromomethyl)-3-chloro-2-methylbenzene at 25°C is estimated to be low (less than 1 mmHg), indicating limited volatility under ambient conditions . This low vapor pressure is consistent with the high molecular weight and the presence of heavy halogen atoms that increase intermolecular forces .

The Henry's Law constant and other vapor-liquid equilibrium properties have not been experimentally determined but are expected to be influenced by the polar nature of the halogen substituents and their effect on intermolecular interactions .

Solubility and Phase Behavior

The solubility behavior of 1-(Bromomethyl)-3-chloro-2-methylbenzene can be understood through Hansen solubility parameter analysis. The estimated Hansen solubility parameters are: dispersion parameter (δD) of 22.3 MPa^0.5, polar parameter (δP) of 7.5 MPa^0.5, and hydrogen bonding parameter (δH) of 3.5 MPa^0.5 .

The compound exhibits very poor solubility in water (estimated less than 10 mg/L) due to its hydrophobic nature and the absence of hydrogen bonding capability . Good solubility is predicted in chlorinated solvents such as chloroform and dichloromethane, as well as in aromatic hydrocarbons like benzene and toluene . Moderate solubility is expected in polar aprotic solvents such as acetone and ethyl acetate .

The compound shows poor solubility in protic solvents including alcohols, consistent with the relatively low hydrogen bonding parameter and the absence of hydrogen bond donor or acceptor groups . The solubility pattern follows typical behavior for halogenated aromatic compounds with similar electronic and steric properties .

Stability and Storage

Commercial samples of 1-(Bromomethyl)-3-chloro-2-methylbenzene are typically supplied with purity levels of 95-97% [20] [15]. The compound is generally stable under normal storage conditions but should be kept away from moisture and stored in sealed containers [16] [21]. For long-term storage, temperatures of 2-8°C under inert atmosphere are recommended to prevent degradation [15].

XLogP3

3.5

Dates

Last modified: 08-15-2023

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